

Technical Guide: ^{13}C NMR Data of 1-**iodo-2,3-dimethoxybenzene**

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Compound of Interest

Compound Name: **1-*iodo-2,3-dimethoxybenzene***

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This technical guide provides a detailed overview of the ^{13}C Nuclear Magnetic Resonance (NMR) data for **1-*iodo-2,3-dimethoxybenzene***. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a high-quality predicted ^{13}C NMR dataset, supplemented by experimental data from closely related isomers for comparative analysis. A comprehensive experimental protocol for the acquisition of such data is also included.

Predicted ^{13}C NMR Data for **1-*iodo-2,3-dimethoxybenzene***

The following table summarizes the predicted ^{13}C NMR chemical shifts for **1-*iodo-2,3-dimethoxybenzene***. These values were generated using a computational prediction tool and are reported in parts per million (ppm) relative to a standard reference.

Carbon Atom	Predicted Chemical Shift (ppm)
C1 (-I)	94.5
C2 (-OCH ₃)	152.8
C3 (-OCH ₃)	147.1
C4 (-H)	125.9
C5 (-H)	124.8
C6 (-H)	112.2
-OCH ₃ (at C2)	60.7
-OCH ₃ (at C3)	56.1

Note: These are predicted values and may differ slightly from experimental results.

Comparative Experimental ¹³C NMR Data of Isomers

For contextual validation of the predicted data, the following table presents experimental ¹³C NMR data for two isomers of **1-iodo-2,3-dimethoxybenzene**. The spectra for these compounds were recorded in deuterated chloroform (CDCl₃).[\[1\]](#)

Compound	Carbon Atom Assignment and Chemical Shift (ppm)
1-Iodo-2,4-dimethoxybenzene	C1: 74.8, C2: 161.4, C3: 99.3, C4: 158.9, C5: 107.0, C6: 139.2, OCH ₃ (at C2): 56.3, OCH ₃ (at C4): 55.5
4-Iodo-1,2-dimethoxybenzene	C1: 149.1, C2: 149.8, C3: 113.1, C4: 82.3, C5: 120.3, C6: 129.7, OCH ₃ (at C1): 56.1, OCH ₃ (at C2): 55.9

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized experimental protocol for the acquisition of a ^{13}C NMR spectrum of a small organic molecule like **1-iodo-2,3-dimethoxybenzene**.

1. Sample Preparation:

- Dissolve 10-50 mg of the solid sample or 20-100 μL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone- d_6).
- The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the expected signals of the analyte.
- Transfer the solution to a 5 mm NMR tube.
- For quantitative measurements, ensure complete dissolution and homogeneity of the sample.

2. Spectrometer Setup and Calibration:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve a narrow and symmetrical lock signal, which ensures a homogeneous magnetic field.
- Tune and match the ^{13}C probe to the correct frequency.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.
- Pulse Width: A 30° pulse angle is often a good compromise to allow for faster repetition rates.^[2]
- Acquisition Time (AQ): Typically set to 1-2 seconds.^[2]

- Relaxation Delay (D1): A delay of 2 seconds is a common starting point. For quantitative analysis, a much longer delay (5 times the longest T1 relaxation time of the carbon nuclei) is necessary.[3]
- Number of Scans (NS): This will depend on the concentration of the sample. For a moderately concentrated sample, 128 to 1024 scans are often sufficient.[2]
- Spectral Width (SW): A spectral width of 0 to 220 ppm is generally adequate for most organic molecules.
- Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- Integrate the peaks if quantitative information is desired (note: for standard ^{13}C NMR, integrals are not typically reliable unless specific quantitative parameters are used).
- Perform peak picking to identify the chemical shifts of the signals.

Visualizations

The following diagrams illustrate the structure of **1-iodo-2,3-dimethoxybenzene** and the logical relationship between its carbon atoms and their predicted ^{13}C NMR chemical shifts.

Caption: Structure of **1-iodo-2,3-dimethoxybenzene** with atom numbering.



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Caption: Predicted ^{13}C NMR peak assignments for **1-iodo-2,3-dimethoxybenzene**.

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